molecular formula C38H40N4O2 B1195327 Caracurine V CAS No. 630-87-5

Caracurine V

Katalognummer: B1195327
CAS-Nummer: 630-87-5
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: CIRUUTNLDXXBKU-HCKBHOMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caracurine V is a bisquaternary ammonium alkaloid isolated from Strychnos toxifera, traditionally used in curare poisons. Structurally, it features a rigid, closed-ring system formed by two indole moieties linked via an oxygen atom and allyl alcohol side chains (Figure 1) . Its pharmacological profile is marked by potent antagonism at the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR) with nanomolar affinity (IC50 ~18–820 nM) . Additionally, this compound derivatives exhibit allosteric modulation at muscarinic M2 receptors, demonstrating subtype selectivity influenced by N-substituents .

Eigenschaften

CAS-Nummer

630-87-5

Molekularformel

C38H40N4O2

Molekulargewicht

584.7 g/mol

IUPAC-Name

(1R,9R,16S,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene

InChI

InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2/t23-,24-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+/m0/s1

InChI-Schlüssel

CIRUUTNLDXXBKU-HCKBHOMASA-N

SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Isomerische SMILES

C1CN2CC3=CCO[C@@H]4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N([C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Kanonische SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Synonyme

caracurine V

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Iso-Caracurine V

Iso-caracurine V, a decomposition product of Caracurine V, differs in its one-sided ring closure (Figure 2) . This structural alteration reduces its specificity for α7 nAChRs but enhances binding to muscle-type nAChRs. Key findings include:

  • Muscle-Type nAChR Affinity : Dimethyl and nitrobenzyl derivatives of iso-caracurine V (e.g., compounds 29 and 31) exhibit Ki values of 18 nM and 79 nM, comparable to the neuromuscular blocker toxiferine I (14 nM) .
  • α7 nAChR Activity : Weak antagonism (IC50 >590 nM), attributed to the absence of the closed-ring system critical for cation-π interactions with Trp149 .
Table 1: Binding Affinities of this compound and Iso-Caracurine V Derivatives
Compound α7 nAChR IC50 (nM) Muscle-Type nAChR Ki (nM) M2 Receptor EC0.5 (nM)
This compound (1a) 18 1,500 5.2
Iso-Caracurine V (29) >590 18 12
Toxiferine I 820 14 2
Alcuronium 234 234 36

Bisnortoxiferine I Analogues

Bisnortoxiferine I, an open-ring precursor to this compound, lacks the rigid bicyclic structure (Figure 2). This confers distinct receptor selectivity:

  • Muscle-Type nAChR: Bisnortoxiferine derivatives (e.g., compounds 2a–c) show high affinity (Ki ~234–820 nM), similar to alcuronium, but lower than toxiferine I .
  • α7 nAChR : Reduced antagonism (IC50 ~590–820 nM) due to the absence of the closed-ring geometry required for Trp149 interactions .
  • M2 Receptor : Moderate allosteric modulation (EC0.5 ~36 nM), influenced by N-allyl substituents rather than ring structure .

Toxiferine I and Alcuronium

  • Toxiferine I : A bis-quaternary alkaloid with two hydroxyl groups. Exhibits high muscle-type nAChR affinity (Ki =14 nM) but weak α7 activity (IC50 =820 nM) due to steric hindrance from hydroxyls .
  • Alcuronium : Clinically used neuromuscular blocker. Shares structural features with this compound but has lower α7 affinity (IC50 =234 nM) and moderate M2 modulation (EC0.5 =36 nM) .

Key Structural Determinants of Pharmacological Activity

Ring System and Receptor Selectivity

  • Closed-Ring System (this compound): Facilitates cation-π interactions with α7 nAChR residues (Trp149, Tyr188, Tyr195), enabling nanomolar antagonism .
  • Open-Ring System (Bisnortoxiferine): Favors muscle-type nAChR binding through hydrophobic interactions with the receptor’s orthosteric site .

Role of N-Substituents

  • Dimethyl/Diallyl Groups : Enhance M2 receptor affinity (EC0.5 =5.2–12 nM) by optimizing steric and electrostatic complementarity .
  • Nitrobenzyl Groups : Improve muscle-type nAChR binding (Ki =18–79 nM) but reduce α7 potency .

Hydroxyl Groups

  • Presence in Toxiferine I : Reduces α7 affinity (IC50 =820 nM) by disrupting cation-π interactions .
  • Absence in this compound : Enhances α7 activity (IC50 =18 nM) by maintaining optimal binding geometry .

Implications for Drug Design

  • α7 nAChR Antagonists : this compound’s closed-ring system serves as a lead for neuropsychiatric agents targeting α7 receptors .
  • Muscle-Type nAChR Blockers: Bisnortoxiferine derivatives offer scaffolds for neuromuscular blockers with reduced central side effects .
  • Allosteric Modulators : N-substituted this compound analogues (e.g., diallylthis compound) show promise for selective M2 receptor modulation in cardiovascular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caracurine V
Reactant of Route 2
Caracurine V

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.